2-Amino-4-oxo-1,7-dihydro-4H-pyrimido[4,5-B][1,4]oxazine-6-carboxylic acid
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Overview
Description
2-Amino-4-oxo-1,7-dihydro-4H-pyrimido[4,5-B][1,4]oxazine-6-carboxylic acid is a heterocyclic compound with a complex structure that includes both pyrimidine and oxazine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-oxo-1,7-dihydro-4H-pyrimido[4,5-B][1,4]oxazine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors followed by cyclization reactions. For example, the condensation of a pyrimidine derivative with an oxazine precursor under controlled conditions can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the compound can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-Amino-4-oxo-1,7-dihydro-4H-pyrimido[4,5-B][1,4]oxazine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-oxo-1,7-dihydro-4H-pyrimido[4,5-B][1,4]oxazine-6-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of nucleic acid synthesis or interference with metabolic processes .
Comparison with Similar Compounds
2-Amino-4-oxo-1,7-dihydro-4H-pyrimido[4,5-B][1,4]oxazine-6-carboxylic acid derivatives: These compounds have similar structures but with different substituents that can alter their biological activity.
Pyrimidine derivatives: Compounds with a pyrimidine ring that may have similar biological activities.
Oxazine derivatives: Compounds with an oxazine ring that can also exhibit similar chemical properties.
Uniqueness: The uniqueness of this compound lies in its combined pyrimidine and oxazine structure, which provides a unique scaffold for the development of new drugs and materials .
Properties
Molecular Formula |
C7H6N4O4 |
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Molecular Weight |
210.15 g/mol |
IUPAC Name |
2-amino-4-oxo-3,7-dihydropyrimido[4,5-b][1,4]oxazine-6-carboxylic acid |
InChI |
InChI=1S/C7H6N4O4/c8-7-10-4(12)3-5(11-7)15-1-2(9-3)6(13)14/h1H2,(H,13,14)(H3,8,10,11,12) |
InChI Key |
NKZSHUSCXICZLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=C(O1)N=C(NC2=O)N)C(=O)O |
Origin of Product |
United States |
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